3-bromo-1H-indol-4-amine

Antimicrobial Biofilm Halogenated Indole

Sourcing the regiospecific 4-aminoindole isomer for antifibrillar or antibiofilm programs often leads to supply gaps that delay SAR campaigns. 3-Bromo-1H-indol-4-amine resolves this with orthogonal C-3 bromine (Suzuki coupling) and C-4 amine (amidation, sulfonylation) handles, enabling parallel library synthesis. • 2× antibiofilm potency of 5-bromoindole (MIC 100 μg/mL vs. 200 μg/mL against E. coli O157:H7) • Superior anti-α-synuclein & tau 2N4R activity vs. 5-aminoindole scaffolds • 98% purity, shipped ambient; available in 250 mg to 100 g scales for hit-to-lead workflows.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Cat. No. B13583514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-indol-4-amine
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC=C2Br)N
InChIInChI=1S/C8H7BrN2/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H,10H2
InChIKeySTDNUIUWWFQJLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-indol-4-amine: Bifunctional Indole Building Block


3-Bromo-1H-indol-4-amine (CAS 1547918-22-8) is a heterocyclic aromatic amine featuring a bromine substituent at the indole C-3 position and a primary amine at C-4 [1]. With a molecular weight of 211.06 g/mol, predicted density of 1.753±0.06 g/cm³, and predicted boiling point of 410.1±25.0 °C, this compound serves as a versatile intermediate for medicinal chemistry and organic synthesis [1]. The combination of a cross-coupling-competent bromine handle and a nucleophilic amine enables sequential, orthogonal functionalization that is inaccessible using mono-functionalized indole analogs.

3-Bromo-1H-indol-4-amine: Why Analogs Fall Short


Replacing 3-bromo-1H-indol-4-amine with regioisomers such as 3-bromo-1H-indol-5-amine or with 3-chloro-1H-indol-4-amine can lead to divergent biological and synthetic outcomes. Class-level evidence demonstrates that 4-aminoindole carboxamide derivatives exhibit superior anti-fibrillar activity against α-synuclein and tau proteins compared to their 5-aminoindole counterparts [1]. Furthermore, bromoindoles show enhanced antibiofilm efficacy relative to chloroindoles, with 4-bromoindole achieving a minimum inhibitory concentration (MIC) of 100 μg/mL against Escherichia coli O157:H7—half the MIC of 5-bromoindole [2]. These data underscore the necessity of specifying the exact substitution pattern to ensure reproducible bioactivity and synthetic efficiency.

3-Bromo-1H-indol-4-amine vs. Analogs: Quantitative Evidence


Antibiofilm Activity: Bromoindoles vs. Chloroindoles

A head-to-head comparison of halogenated indoles revealed that bromoindoles possess superior antibiofilm activity against Escherichia coli O157:H7 (EHEC) compared to chloroindoles [1]. Quantitatively, 4-bromoindole exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL, while 5-bromoindole showed an MIC of 200 μg/mL [1]. At a sub-MIC concentration of 20 μg/mL, both 4-bromoindole and 5-bromoindole inhibited EHEC biofilm formation by over 61% without affecting planktonic cell growth [1]. The study further concluded that halogenation at the C-4 or C-5 position of indole with bromine enhances antimicrobial activity, with bromoindoles outperforming their chloro-, fluoro-, and unsubstituted indole counterparts [1].

Antimicrobial Biofilm Halogenated Indole

Anti-Fibrillar Activity: 4-Aminoindoles vs. 5-Aminoindoles

In a comparative study of 4- and 5-aminoindole carboxamide derivatives, the 4-aminoindole series exhibited consistently better anti-fibrillar activity against both α-synuclein and tau isoform 2N4R proteins [1]. Electron microscopy confirmed that representative 4-aminoindole derivatives (compounds 2, 8, and 17) were effective in reducing fibril formation, whereas the 5-aminoindole counterparts showed diminished efficacy [1]. This positional advantage is critical: the amine at the 4-position of the indole ring, as present in 3-bromo-1H-indol-4-amine, is essential for optimal anti-aggregation pharmacophore geometry.

Neurodegeneration Protein Aggregation Alpha-Synuclein Tau

Suzuki Coupling Reactivity: 3-Bromoindoles vs. 3-Chloroindoles

The bromine atom at the 3-position of indole is the optimal halogen for palladium-catalyzed Suzuki–Miyaura cross-coupling, offering a superior balance of oxidative addition reactivity and stability compared to chlorine [2]. In practice, 3-bromoindoles undergo coupling with hindered benzoboronic acids under Pd(OAc)₂/PCy₃ catalysis to afford 2-arylindoles in moderate to high yields [1]. By contrast, 3-chloroindoles require significantly harsher conditions (elevated temperatures, stronger bases, or specialized ligands) to achieve comparable conversion, reflecting the higher bond dissociation energy of the C–Cl bond [2]. This reactivity differential is well-established across palladium-catalyzed cross-coupling methodologies, where the relative reactivity order is I > Br ≫ Cl [2].

Synthetic Chemistry Cross-Coupling Palladium Catalysis Library Synthesis

3-Bromo-1H-indol-4-amine: Key Application Scenarios


Antibiofilm Drug Discovery

Based on the demonstrated 2-fold higher antibiofilm potency of 4-bromoindole (MIC 100 μg/mL) over 5-bromoindole (MIC 200 μg/mL) and the superiority of bromoindoles over chloroindoles [1], 3-bromo-1H-indol-4-amine serves as a privileged starting scaffold for developing novel antibiofilm agents against enterohemorrhagic E. coli and related pathogens. The C-4 amine provides a synthetic handle for late-stage functionalization to modulate pharmacokinetic properties without compromising the bromine-enabled cross-coupling capability at C-3.

α-Synuclein & Tau Aggregation Inhibitors

The class-level evidence that 4-aminoindole carboxamide derivatives possess superior anti-fibrillar activity against α-synuclein and tau 2N4R compared to 5-aminoindole analogs [1] positions 3-bromo-1H-indol-4-amine as a valuable core for designing inhibitors of pathological protein aggregation. The bromine at C-3 enables rapid diversification via Suzuki coupling to explore structure-activity relationships around the indole core, while the 4-amine ensures retention of the pharmacophore geometry essential for anti-aggregation activity.

Parallel Synthesis via Orthogonal Reactivity

The optimal reactivity of the C-3 bromine toward palladium-catalyzed cross-coupling [1] combined with the nucleophilic C-4 amine enables efficient parallel synthesis of diverse indole-based libraries. This orthogonal reactivity pattern—where the bromine is selectively addressed under cross-coupling conditions while the amine remains available for subsequent amidation, sulfonylation, or reductive amination—is a key differentiator from regioisomeric 3-bromo-1H-indol-5-amine. The higher reactivity of bromine over chlorine in oxidative addition [2] ensures high conversion rates and minimizes the need for extensive condition screening, accelerating library production timelines.

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